1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
Overview
Description
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is a chemical compound with the empirical formula C4H2BrF5O . It is a solid substance and is used as a pesticide intermediate .
Molecular Structure Analysis
The molecule contains a total of 12 bonds. There are 10 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 ketone (aliphatic) . The molecule contains a total of 13 atoms; 2 Hydrogen atoms, 4 Carbon atoms, 1 Oxygen atom, 5 Fluorine atoms, and 1 Bromine atom .Scientific Research Applications
Chemical Shift Sensitivity in Protein Studies
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (BPFB) has been evaluated for its effectiveness in fluorine (19F) NMR studies of proteins. Its chemical shift dispersion was compared with other trifluoromethyl probes in various solvent polarity conditions, contributing to the understanding of protein conformers and states (Ye et al., 2015).
Rotational Isomerism in Haloalkanes
Studies on haloalkanes, including 1-bromo variants, have explored their rotational isomerism. This research has implications in understanding molecular structure and behavior in different states of aggregation (Matsuura et al., 1979).
Reaction Dynamics with Hydrocarbons
Research on the reactions of similar compounds, such as 1H-pentafluoropropene with bromine, under free-radical conditions, offers insights into the dynamics of bromo-fluorinated compounds in chemical reactions (Haszeldine et al., 1974).
Applications in Supramolecular Chemistry
The study of sorting haloalkane isomers, including bromoalkanes, using solid supramolecular materials demonstrates the application of compounds like this compound in separation processes and materials science (Wu et al., 2022).
Epoxidation and Polymer Synthesis
Research on the epoxidation of polyfluoro-3-chloro(bromo)-1-butenes and subsequent product properties provides insights into the use of bromo-fluorinated compounds in polymer synthesis and materials chemistry (Zapevalov et al., 2004).
NMR Spectroscopy Applications
Investigations using NMR spectroscopy on compounds including 1-bromo-3,3,4-trifluorobutene-4 enrich the understanding of the behavior of bromo-fluorinated compounds in spectroscopic studies (Hinton & Jaques, 1973).
Safety and Hazards
The safety information available indicates that 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one may cause eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is a pesticide intermediate . It is used in the preparation of harmful arthropod pesticides . The primary targets of this compound are harmful arthropods .
Mode of Action
As a pesticide intermediate, it is likely to interact with its targets (harmful arthropods) to disrupt their normal biological processes, leading to their elimination .
Biochemical Pathways
As a pesticide intermediate, it is expected to interfere with the biochemical pathways essential for the survival of harmful arthropods .
Pharmacokinetics
As a pesticide intermediate, its bioavailability would depend on the specific formulation and application method used .
Result of Action
The molecular and cellular effects of this compound’s action would be the disruption of essential biological processes in harmful arthropods, leading to their elimination .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the specific habitat of the harmful arthropods (plants, soil, inside buildings, animals, etc.) . .
Properties
IUPAC Name |
1-bromo-3,3,4,4,4-pentafluorobutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF5O/c5-1-2(11)3(6,7)4(8,9)10/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGIRNBWKHUFNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(F)(F)F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371302 | |
Record name | 1-bromo-3,3,4,4,4-pentafluorobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92737-01-4 | |
Record name | 1-bromo-3,3,4,4,4-pentafluorobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why are trifluoromethyl tags useful for studying proteins with 19F NMR?
A1: Trifluoromethyl tags offer several advantages for studying proteins using 19F NMR [, ]:
Q2: How do researchers choose the optimal trifluoromethyl tag for their specific protein and application?
A2: The choice of the optimal trifluoromethyl tag depends on various factors, including:
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